

Performance evaluation of Levomefolate-13C5 (calcium) in clinical research settings.

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Compound of Interest

Compound Name: Levomefolate-13C5 (calcium)

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Performance Evaluation of Levomefolate in Clinical Research: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of levomefolate (as levomefolate calcium) with its synthetic alternative, folic acid, in clinical research settings. The focus is on bioavailability and pharmacokinetic parameters, supported by experimental data. The crucial role of isotopically labeled levomefolate, such as **Levomefolate-13C5 (calcium)**, in the precise quantification of levomefolate in biological matrices is also highlighted.

Data Presentation: Pharmacokinetic Comparison

The following tables summarize quantitative data from various clinical studies, offering a clear comparison of the pharmacokinetic profiles of levomefolate (L-5-Methyltetrahydrofolate or L-5-MTHF) and folic acid.

Table 1: Pharmacokinetic Parameters of Levomefolate vs. Folic Acid (Single Dose Studies)

Parameter	Levomefolate (L-5-MTHF)	Folic Acid	Reference
Cmax (nmol/L)	31.8 ± 3.9	33.4 ± 3.9	[1]
36.8 ± 10.8	11.1 ± 4.1	[2]	
Tmax (h)	0.5 - 3.0	0.5 - 3.0	[1]
AUC (nmol·h/L)	Equivalent to Folic Acid	Equivalent to Levomefolate	[1]
126.0 ± 33.6	56.0 ± 25.3	[2]	

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve. Values are presented as mean ± standard deviation or range.

Table 2: Bioavailability and Red Blood Cell Folate Levels (Long-Term Studies)

Parameter	Levomefolate (L-5-MTHF)	Folic Acid	Study Duration	Reference
Red Blood Cell Folate (nmol/L)	1361 ± 322	1207 ± 217	24 weeks	[3]
Time to reach RBC folate ≥ 906 nmol/L	~8 weeks	-	24 weeks	[3]

Experimental Protocols

The accurate assessment of levomefolate's performance in clinical research relies on robust and precise analytical methodologies. The gold standard for quantifying levomefolate in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay, which utilizes an isotopically labeled internal standard like Levomefolate-13C5.

Key Experiment: Quantification of Levomefolate in Human Plasma using LC-MS/MS with Stable Isotope Dilution

Objective: To accurately determine the concentration of levomefolate in human plasma samples collected during a clinical trial.

Methodology:

- **Sample Preparation:**
 - To a 200 μ L aliquot of human plasma, add an internal standard solution containing a known concentration of Levomefolate- $^{13}\text{C}_5$.^{[4][5]} The use of a stable isotope-labeled internal standard is critical as it mimics the chemical and physical properties of the analyte (levomefolate), correcting for variations during sample processing and analysis.^{[4][5]}
 - Precipitate plasma proteins by adding a solvent such as acetonitrile.^[6]
 - Centrifuge the sample to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.^[7]
- **Chromatographic Separation (HPLC):**
 - Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.
 - Utilize a C18 reversed-phase column for the separation of levomefolate from other plasma components.^[4]
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).^[5] The gradient is optimized to achieve a sharp peak for levomefolate and good separation from potential interferences.

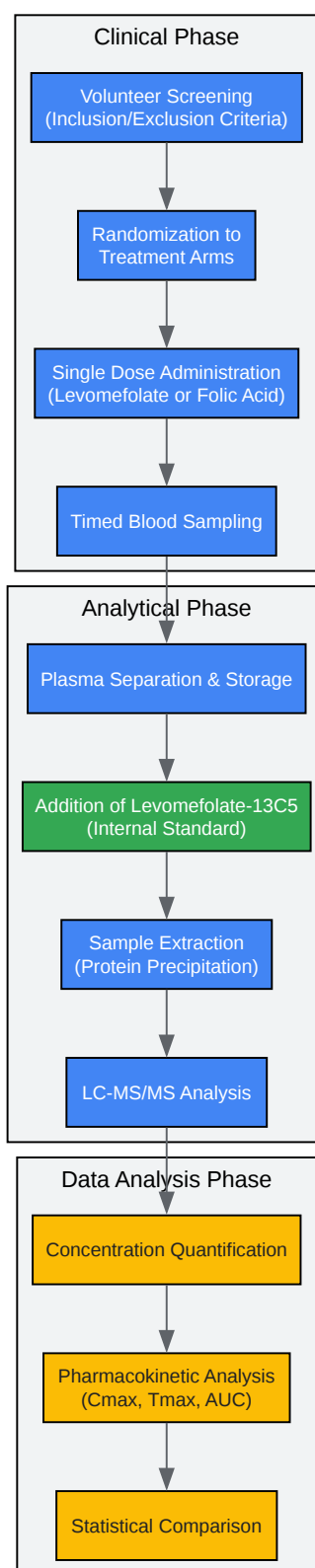
- Detection and Quantification (Tandem Mass Spectrometry - MS/MS):
 - Introduce the eluent from the HPLC system into the mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for levomefolate and its corresponding product ion, as well as a specific precursor-product ion pair for the Levomefolate-13C5 internal standard.^[5] This highly selective detection method minimizes background noise and enhances the accuracy of quantification.
 - The concentration of levomefolate in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of levomefolate and the internal standard.^[4]

Mandatory Visualization

Signaling Pathway: One-Carbon Metabolism

Caption: Simplified diagram of the one-carbon metabolism pathway.

Experimental Workflow: Pharmacokinetic Study



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Caption: Workflow of a typical pharmacokinetic study comparing folate forms.

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